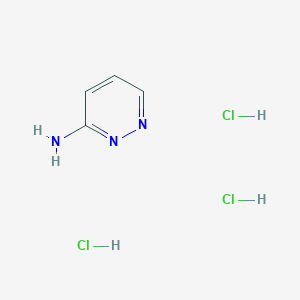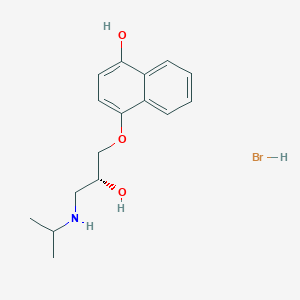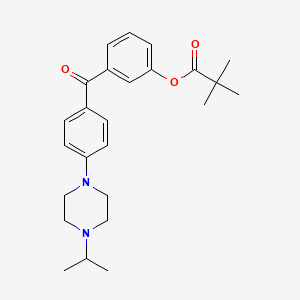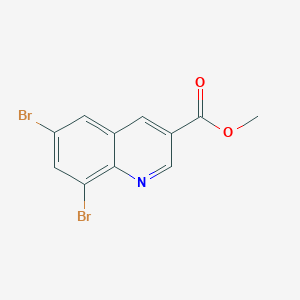![molecular formula C18H17NO6S2 B13717599 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-benzoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylsulfonylsulfanylpropanoic acid in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds
Mecanismo De Acción
The mechanism of action of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features.
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid: A derivative of benzothiazole with antitumor properties.
Uniqueness
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonylsulfanyl group, in particular, provides additional sites for chemical modification and enhances its potential for diverse applications.
Propiedades
Fórmula molecular |
C18H17NO6S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
NGQQVLYXKREEOA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)




![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
